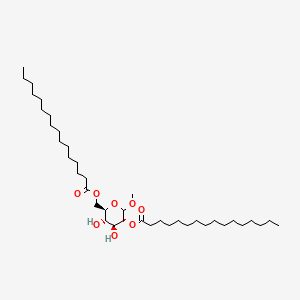

D-Glucopyranoside methyl 2,6-dipalmitate

Description

Contextual Significance within Complex Carbohydrate and Glycolipid Science

D-Glucopyranoside methyl 2,6-dipalmitate belongs to the class of compounds known as sugar fatty acid esters. These are amphiphilic molecules, possessing a hydrophilic sugar headgroup and one or more hydrophobic fatty acid chains. This dual nature allows them to self-assemble into various structures, such as micelles and liposomes, in aqueous environments. ontosight.ai This property is fundamental to their significance in materials science and biochemistry.

Stereochemical Considerations and Anomeric Specificity of D-Glucopyranoside Derivatives

The stereochemistry of the glucopyranose ring is a critical determinant of the biological and chemical properties of its derivatives. In D-glucose, the most abundant monosaccharide in nature, the arrangement of hydroxyl groups around the pyranose ring is all-equatorial in its most stable chair conformation, which presents a unique challenge for selective chemical modifications. nih.gov

The anomeric center (C-1) is of particular importance. The orientation of the methoxy (B1213986) group at this position can be either axial (α-anomer) or equatorial (β-anomer). This seemingly small difference has profound implications for the molecule's shape, reactivity, and its interactions with other molecules, such as receptors. The formation of the α-anomer is often favored in glycosylation reactions under acidic conditions due to the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric center. stackexchange.com This effect arises from the overlap of a lone pair of electrons on the ring oxygen with the antibonding σ* orbital of the C-1 to methoxy group bond. While steric factors would typically favor the equatorial β-anomer, the anomeric effect can often override this preference. stackexchange.com The stereochemical outcome of glycosylation can be influenced by various factors, including the nature of protecting groups on the sugar, the type of activator used, and the reaction conditions. nih.gov

Overview of Research Trajectories for this compound

Current research involving this compound and related compounds is primarily focused on a few key areas, driven by their amphiphilic and biocompatible nature.

Synthesis and Characterization: The synthesis of specifically substituted sugar esters like this compound remains an active area of research. The challenge lies in achieving regioselectivity, meaning the acylation of specific hydroxyl groups on the sugar ring. Both chemical and enzymatic methods are employed to this end. Chemical methods may involve the use of protecting groups to block certain hydroxyls while others are acylated. nih.gov Enzymatic methods, often utilizing lipases, can offer high regioselectivity under mild reaction conditions.

Drug Delivery Systems: A significant research trajectory is the use of this compound and similar glycolipids in the formulation of drug delivery vehicles such as liposomes and other nanoparticles. ontosight.ainih.gov The biocompatibility of the glucose headgroup and the ability of the dipalmitate tails to integrate into lipid membranes make these compounds attractive for encapsulating and delivering therapeutic agents. Research in this area investigates how the inclusion of such glycolipids affects the stability, drug-loading capacity, and release characteristics of these delivery systems.

Model Membrane Studies: These synthetic glycolipids serve as valuable tools for studying the structure and function of biological membranes. By incorporating this compound into artificial lipid bilayers, researchers can probe the effects of specific glycolipid structures on membrane properties like fluidity, phase behavior, and interactions with membrane proteins. ontosight.aifda.gov The defined structure of the synthetic molecule allows for more controlled experiments compared to the complex mixtures of lipids found in natural membranes.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its parent compound, methyl-α-D-glucopyranoside.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C39H74O8 | nih.govalfa-chemistry.com |

| Molecular Weight | 671.00 g/mol | nih.gov |

| CAS Number | 82933-92-4 | nist.gov |

| Appearance | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and ethanol. ontosight.ai | ontosight.ai |

Physicochemical Properties of Methyl-α-D-glucopyranoside

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H14O6 | sigmaaldrich.com |

| Molecular Weight | 194.18 g/mol | |

| CAS Number | 97-30-3 | sigmaaldrich.com |

| Appearance | White crystalline powder | |

| Melting Point | 165-169 °C | |

| Solubility | Soluble in water |

Properties

CAS No. |

82933-92-4 |

|---|---|

Molecular Formula |

C39H74O8 |

Molecular Weight |

671.0 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1 |

InChI Key |

YJYLJTYKHUPVKZ-UNSNODQFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Derivatization of D Glucopyranoside Methyl 2,6 Dipalmitate

Chemical Synthesis Pathways for D-Glucopyranoside Methyl 2,6-Dipalmitate

Chemical synthesis offers a versatile route to this compound, primarily relying on direct acylation or, more commonly, the strategic use of protecting groups to control regioselectivity.

Direct Acylation Procedures at Specific Hydroxyl Positions

Direct acylation of unprotected methyl α-D-glucopyranoside with an acylating agent like palmitoyl (B13399708) chloride generally leads to a mixture of products. The primary hydroxyl group at the C-6 position is the most nucleophilic and sterically accessible, making it the most reactive site for acylation. However, achieving selective di-acylation at the C-2 and C-6 positions without the use of protecting groups is a significant challenge due to the competing reactivity of the hydroxyl groups at the C-3 and C-4 positions.

Some methods have been developed to enhance regioselectivity. For instance, specific activating reagents can direct acylation to certain positions. A procedure using bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) with carboxylic acids has been shown to regioselectively acylate methyl α-D-glucopyranoside. rsc.orgrsc.org While this method primarily targets the C-6 position, 2,6-diacylated derivatives have been obtained as side-products. rsc.orgrsc.org The yield and selectivity of such chemical methods are often comparable to those achieved in lipase-catalyzed derivatizations. rsc.orgrsc.org However, for precise synthesis of the 2,6-dipalmitate derivative, direct acylation is generally insufficient, necessitating the use of protecting groups.

Strategic Protecting Group Chemistry in Glucopyranoside Functionalization

The most reliable chemical method for synthesizing this compound involves a multi-step process using protecting groups to temporarily block the hydroxyl groups at the C-3 and C-4 positions. nih.govnih.gov This strategy ensures that the subsequent acylation reaction occurs exclusively at the desired C-2 and C-6 positions. vulcanchem.com

The general synthetic sequence is as follows:

Selective Protection: The initial step is the protection of the hydroxyls at C-3 and C-4 of the starting material, methyl α-D-glucopyranoside. This can be achieved using various protecting groups that are stable under the subsequent reaction conditions but can be removed selectively at the end of the synthesis. nih.gov Common methods include the formation of acetals or the use of silyl (B83357) ethers. For example, tert-butyldimethylsilyl (TBDMS) groups can be used to protect free hydroxyls. vulcanchem.com Another well-established strategy in carbohydrate chemistry is the formation of a 4,6-O-benzylidene acetal (B89532), followed by protection of the C-2 and C-3 hydroxyls, and subsequent removal of the benzylidene group to free the C-4 and C-6 positions for further reactions. nih.gov For the synthesis of a 2,6-diester, a strategy that leaves the C-2 and C-6 hydroxyls available is required.

Acylation: With the C-3 and C-4 positions blocked, the glucoside intermediate is reacted with palmitoyl chloride or a similar activated palmitic acid derivative. vulcanchem.com The reaction is typically performed under anhydrous conditions to acylate the free hydroxyl groups at C-2 and C-6. vulcanchem.com

Deprotection: The final step involves the removal of the protecting groups from the C-3 and C-4 positions to yield the target molecule, this compound. vulcanchem.com The choice of deprotection conditions depends on the specific protecting groups used.

The effectiveness of this strategy hinges on the careful selection of protecting groups that offer orthogonal stability, allowing for their selective removal without affecting the newly formed ester linkages. nih.govdntb.gov.ua

| Protecting Group | Typical Reagent | Positions Commonly Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzylidene Acetal | Benzaldehyde (B42025) dimethyl acetal, p-TsOH | 4,6-diol | Acidic hydrolysis, Catalytic Hydrogenation | nih.govnih.gov |

| Benzyl Ether (Bn) | Benzyl chloride (BnCl), NaH | Individual OH groups (e.g., 2,3,4,6) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | nih.gov |

| Ester (e.g., Acetate, Benzoate) | Acetic anhydride, Benzoyl chloride | All OH groups or regioselectively | Basic hydrolysis (e.g., NaOMe in MeOH) | nih.govnih.gov |

| Silyl Ether (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Primary OH (C-6) or other positions | Fluoride ion source (e.g., TBAF) | vulcanchem.com |

Enzymatic Synthesis and Biocatalytic Approaches to Glycolipid Esters

Enzymatic synthesis provides a greener and often more selective alternative to traditional chemical methods for producing sugar fatty acid esters like this compound. mdpi.comresearchgate.net These methods operate under mild reaction conditions, reducing the formation of by-products and simplifying purification processes. nih.govresearchgate.net

Lipase-Catalyzed Transesterification and Esterification for Acyl Group Incorporation

Lipases (EC 3.1.1.3) are the most commonly employed enzymes for the synthesis of sugar esters. researchgate.netnih.gov In non-aqueous or low-water environments, the natural hydrolytic function of lipases is reversed, enabling them to catalyze esterification and transesterification reactions. nih.govnih.govmdpi.com The immobilized lipase (B570770) B from Candida antarctica (commercially available as Novozym 435) is particularly effective and widely used for this purpose due to its high activity and stability. nih.govnih.gov

Two primary enzymatic routes are utilized:

Esterification: This is the direct condensation reaction between methyl α-D-glucopyranoside and palmitic acid. nih.govresearchgate.net The reaction produces water as a by-product, which must often be removed to drive the reaction equilibrium towards ester formation. nih.gov

Transesterification: This reaction involves an acyl donor that is an ester itself, such as a fatty acid vinyl ester (e.g., vinyl palmitate) or a fatty acid methyl ester (e.g., methyl palmitate). nih.govfrontiersin.orgresearchgate.net The reaction between the glucoside and the acyl donor yields the desired sugar ester and a small alcohol by-product (e.g., vinyl alcohol or methanol). researchgate.netelsevierpure.com Transesterification can be more efficient as it avoids the production of water. nih.gov

Lipases exhibit high regioselectivity, typically favoring the acylation of the primary hydroxyl group at the C-6 position of the glucopyranoside. nih.gov However, di-acylation at other positions, including C-2, can be achieved by manipulating reaction conditions. nih.gov

Chemoenzymatic Strategies for this compound Analogues

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex molecules and analogues with high specificity. mdpi.comnih.gov This approach uses chemical reactions to introduce protecting groups or to perform transformations not easily achieved by enzymes, while leveraging the high selectivity of enzymes for specific steps like acylation. nih.gov

A typical chemoenzymatic strategy for synthesizing a specific sugar ester analogue involves:

Chemical Protection : A starting sugar, such as D-glucose, is chemically modified to protect certain hydroxyl groups. For example, 1,2-O-cyclohexylidene-α-D-glucofuranose can be synthesized to protect the C-1 and C-2 hydroxyls, leaving the others, particularly the primary C-6 hydroxyl, available. nih.gov

Enzymatic Esterification : The protected sugar intermediate is then subjected to lipase-catalyzed esterification with a desired fatty acid (e.g., octanoic acid, palmitic acid). nih.gov The enzyme selectively acylates one of the free hydroxyl groups, most often the primary one at C-6. nih.gov

Chemical Deprotection : Finally, the protecting group (e.g., the cyclohexylidene group) is removed chemically via hydrolysis to yield the final sugar ester analogue. nih.gov

This approach allows for the synthesis of a wide variety of sugar ester analogues by changing the fatty acid used in the enzymatic step or by using different protecting group strategies in the chemical steps. unimi.it

Synthesis of Precursor and Related Methyl Glucopyranoside Derivatives

The synthesis of specifically substituted sugar esters like this compound relies on precise methodologies that control which hydroxyl groups on the pyranoside ring react. This is often achieved through the use of protecting groups to block certain positions, allowing for regioselective derivatization of the remaining free hydroxyls. A cornerstone of this strategy is the preparation of selectively protected intermediates, which can then be further modified.

Preparation of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Intermediates

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a critical intermediate in carbohydrate chemistry, serving as a building block for the synthesis of more complex derivatives. fishersci.comsigmaaldrich.com Its preparation involves the protection of the hydroxyl groups at the C-4 and C-6 positions of methyl α-D-glucopyranoside by forming a cyclic acetal with benzaldehyde. acs.orgacs.org This reaction is advantageous due to its stability, the conformational rigidity it imparts, and the potential for selective cleavage. tandfonline.com

The synthesis is typically a one-step process from commercially available methyl α-D-glucopyranoside. acs.org Various methods have been developed to optimize this reaction. A common approach involves reacting methyl α-D-glucopyranoside with benzaldehyde in the presence of a Lewis acid catalyst like freshly fused zinc chloride. orgsyn.org Another widely used method is transacetalation, which employs benzaldehyde dimethyl acetal or benzaldehyde diethyl acetal with an acid catalyst such as p-toluenesulfonic acid (p-TsOH), 10-camphorsulfonic acid (CSA), or hydrochloric acid. acs.orgtandfonline.comorgsyn.org

The choice of solvent and reaction conditions can significantly impact the yield and reaction time. Solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and chloroform (B151607) have been successfully used. acs.orgtandfonline.com For instance, using acetonitrile as a solvent with CSA as a catalyst allows the reaction to complete in 15-20 minutes under reflux or 16 hours at room temperature. acs.org To drive the reaction to completion, especially on a larger scale, methods to remove the alcohol byproduct (methanol or ethanol) are often employed, such as using a Dean-Stark trap with molecular sieves. tandfonline.com

Purification of the resulting Methyl 4,6-O-benzylidene-α-D-glucopyranoside is often achieved through simple precipitation or recrystallization from solvents like chloroform-ether, acetone-ether-pentane, or by washing with water and hexane (B92381) to remove impurities. acs.orgacs.orgorgsyn.org The structure of the product is confirmed by determining its melting point, which is typically around 164–167 °C, and through spectroscopic techniques. sigmaaldrich.comacs.org The formation of the benzylidene acetal is stereoselective; the bulky phenyl group preferentially occupies the thermodynamically more stable equatorial position. acs.org

Table 1: Synthetic Approaches for Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Benzaldehyde | Zinc Chloride | N/A (Benzaldehyde as reagent/solvent) | Stir at room temp, 48 hr | 63% | orgsyn.org |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal (DMT) | 10-Camphorsulfonic acid (CSA) | Acetonitrile (MeCN) | Reflux, 15-20 min | Not specified | acs.org |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Camphorsulfonic acid (CSA) | Chloroform | Reflux with molecular sieves, 6 hr | Good yield | tandfonline.com |

| Methyl α-D-glucopyranoside | Benzaldehyde diethyl acetal | Camphorsulfonic acid (CSA) | Chloroform | Reflux | Good yield | tandfonline.comresearchgate.net |

Derivatization with Varied Acyl Chains (e.g., Myristoyl, Cinnamoyl)

Once a selectively protected intermediate like methyl 4,6-O-benzylidene-α-D-glucopyranoside is prepared, the remaining free hydroxyl groups (at C-2 and C-3) can be acylated. Alternatively, direct regioselective acylation of unprotected methyl α-D-glucopyranoside can be performed. researchgate.netbanglajol.info This process involves introducing acyl chains of varying lengths and functionalities, such as myristoyl or cinnamoyl groups, to the sugar backbone. researchgate.netresearchgate.net

The direct acylation method often utilizes an acyl halide, such as myristoyl chloride or cinnamoyl chloride, in a suitable solvent system, typically containing a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.netnih.gov The regioselectivity of this reaction is influenced by the relative reactivity of the hydroxyl groups. In methyl α-D-glucopyranoside, the primary hydroxyl group at C-6 is the most reactive, followed by the hydroxyl at C-2, making them primary sites for acylation under controlled conditions. banglajol.inforesearchgate.net For example, regioselective myristoylation of methyl α-D-glucopyranoside can yield methyl 6-O-myristoyl-α-D-glucopyranoside. researchgate.netresearchgate.net

Further acylation of the remaining hydroxyl groups can be achieved to produce fully substituted derivatives. researchgate.net For instance, methyl 6-O-heptanoyl-α-D-glucopyranoside can be treated with myristoyl chloride to yield methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside. trendscarbo.com Similarly, derivatives of methyl β-D-galactopyranoside (an epimer of glucopyranoside) have been synthesized by first acylating the C-6 position with cinnamoyl chloride, followed by substitution at the C-2, C-3, and C-4 positions with other acyl halides. researchgate.net These synthetic strategies allow for the creation of a diverse library of sugar esters with varied lipophilic characteristics.

Table 2: Examples of Derivatization with Myristoyl and Cinnamoyl Chains

| Starting Material | Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Myristoyl chloride | Direct acylation | Methyl 6-O-myristoyl-α-D-glucopyranoside | researchgate.netresearchgate.net |

| Methyl 6-O-heptanoyl-α-D-glucopyranoside | Myristoyl chloride | Treatment in appropriate solvent | Methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside | trendscarbo.com |

| Methyl β-D-galactopyranoside | Cinnamoyl chloride | Anhydrous N,N-dimethylformamide/triethylamine | Methyl 6-O-cinnamoyl-β-D-galactopyranoside | researchgate.net |

| Methyl 6-O-myristoyl-β-D-galactopyranoside | Acetyl chloride | Dry N,N-dimethylformamide, triethylamine, 0 °C to room temp. | Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | nih.gov |

Stereospecific Synthesis of Modified Methyl D-Glucopyranosides

Stereospecific synthesis is fundamental in carbohydrate chemistry to produce molecules with a defined three-dimensional arrangement of atoms, which is crucial for their biological function. This precise control is necessary when modifying the chiral centers of the glucopyranoside ring or introducing new substituents.

The synthesis of complex or modified methyl D-glucopyranosides often starts from precursors where the stereochemistry is already established. For example, the synthesis of methyl 2-amino-2,4-dideoxy-4-propyl-α-D-glucopyranoside begins with a 3,4-epoxy tosylate intermediate derived from a protected glucose molecule. nih.gov The stereochemistry of the final product is dictated by the stereocontrolled opening of epoxide rings. The opening of an epoxide, such as with benzylamine, often follows the Fürst-Plattner rule of diaxial opening, leading to a specific stereoisomer. nih.gov

Another example of stereospecific modification is the introduction of isotopes at a specific position and with a defined stereochemistry. The synthesis of a 6S-deuterio isotopomer of a methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside was achieved through the stereospecific introduction of deuterium (B1214612) into the 6-exo-position of 1,6-anhydro-D-glucose under radical conditions. nih.gov Such stereospecific syntheses are essential for creating molecular probes to study complex biological systems, such as the interaction of aminoglycoside antibiotics with ribosomal RNA. nih.gov These multi-step synthetic routes rely on a sequence of reactions, including epoxidation, epoxide opening, and hydrogenolysis, each proceeding with high stereocontrol to yield the desired modified glucopyranoside. nih.gov

Table 3: Stereospecific Synthesis of a Modified Methyl D-Glucopyranoside Derivative

| Reaction Step | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1 | 3,4-epoxy tosylate 10 | Allylmagnesium chloride, Copper(I) iodide | Alcohol 15 | Stereospecific opening of the epoxide | nih.gov |

| 2 | Alcohol 15 | Sodium methoxide | 2,3-epoxide 16 | Formation of a new epoxide ring | nih.gov |

| 3 | 2,3-epoxide 16 | Benzylamine, 155 °C | Product 17 | Diaxial opening of the epoxide (Fürst-Plattner rule) | nih.gov |

| 4 | Product 17 | Hydrogenolysis | Methyl 2-amino-2,4-dideoxy-4-propyl-α-D-glucopyranoside 5 | Removal of protecting groups while retaining stereocenters | nih.gov |

Advanced Spectroscopic and Computational Characterization of D Glucopyranoside Methyl 2,6 Dipalmitate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the molecular structure, including stereochemistry and the precise location of substituents.

Proton (¹H) NMR Analysis for Anomeric Configuration and Acyl Group Position

Proton NMR (¹H NMR) provides critical information about the anomeric configuration (α or β) of the glycosidic bond and confirms the positions of the dipalmitate acyl groups on the glucopyranoside ring.

The anomeric proton (H-1) signal is particularly diagnostic. Its chemical shift and coupling constant (³JH1,H2) are key indicators of the stereochemistry at the anomeric center (C-1). For methyl α-D-glucopyranosides, the anomeric proton is in an axial position, resulting in a smaller coupling constant, typically around 3-4 Hz, and appears as a doublet. chemicalbook.com In contrast, for methyl β-D-glucopyranosides, the anomeric proton is equatorial, leading to a larger coupling constant of approximately 7-8 Hz. chemicalbook.com

The positions of the two palmitoyl (B13399708) groups at C-2 and C-6 are confirmed by the significant downfield shift of the corresponding protons (H-2 and the two H-6 protons, H-6a and H-6b) compared to the unsubstituted methyl glucopyranoside. researchgate.netresearchgate.net Acylation removes the shielding effect of the hydroxyl group and places the protons in the deshielding zone of the ester carbonyl group. The H-2 proton signal, which typically appears around 3.3-3.5 ppm in the parent glucoside, shifts downfield upon acylation. Similarly, the H-6a and H-6b protons experience a noticeable downfield shift. nih.gov The remaining ring protons (H-3, H-4, H-5) and the protons of the free hydroxyl groups also provide valuable structural information.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for D-Glucopyranoside methyl 2,6-dipalmitate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Rationale |

|---|---|---|---|---|

| H-1 | ~4.8 (α) / ~4.4 (β) | d | ~3.5 (α) / ~7.9 (β) | Anomeric proton, configuration dependent. |

| H-2 | Downfield from parent (~4.5-5.0) | dd | ~3.5, 9.5 | Shift due to acylation at C-2. |

| H-3 | ~3.5-3.8 | t | ~9.5 | Coupled to H-2 and H-4. |

| H-4 | ~3.4-3.6 | t | ~9.5 | Coupled to H-3 and H-5. |

| H-5 | ~3.7-4.0 | m | - | Coupled to H-4, H-6a, H-6b. |

| H-6a, H-6b | Downfield from parent (~4.2-4.5) | m | - | Shift due to acylation at C-6. |

| -OCH₃ | ~3.4 | s | - | Methyl group of the glycoside. |

| Palmitate -CH₂- | ~1.2-1.6 | m | - | Methylene (B1212753) groups of fatty acid chains. |

| Palmitate -CH₃ | ~0.88 | t | ~7.0 | Terminal methyl group of fatty acid chains. |

| Palmitate α-CH₂- | ~2.3 | t | ~7.5 | Methylene group adjacent to carbonyl. |

Note: Predicted values are based on data for similar acylated glycosides and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Fatty Acyl Chain Assignments

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete assignment of the glucopyranoside backbone and the palmitoyl chains. nih.gov

The anomeric carbon (C-1) signal is highly sensitive to the anomeric configuration, appearing at approximately 99-101 ppm for the α-anomer and 103-105 ppm for the β-anomer. chemicalbook.comchemicalbook.com The carbons bearing the palmitoyl groups (C-2 and C-6) exhibit a downfield shift (acylation shift) of 2-4 ppm and an upfield shift of the adjacent carbons (C-1, C-3, and C-5) compared to the unsubstituted methyl glucopyranoside, a phenomenon that confirms the substitution pattern. abo.fi

The palmitate chains are identified by the characteristic signals of the ester carbonyl carbons (C=O) at around 173-174 ppm and a series of signals in the aliphatic region (14-34 ppm) corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups of the fatty acid. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-1 | ~100 (α) / ~104 (β) | Anomeric carbon. |

| C-2 | ~72 (acylated) | Downfield shift confirms acylation. |

| C-3 | ~73 | Unsubstituted hydroxyl-bearing carbon. |

| C-4 | ~70 | Unsubstituted hydroxyl-bearing carbon. |

| C-5 | ~72 | Carbon involved in the pyranose ring. |

| C-6 | ~63 (acylated) | Downfield shift confirms acylation. |

| -OCH₃ | ~55 | Methyl group of the glycoside. |

| Palmitate C=O | ~173-174 | Ester carbonyl carbons. |

| Palmitate Chains | 14-34 | Aliphatic carbons of the fatty acid chains. |

Note: Predicted values are based on data for similar acylated glycosides and may vary depending on the solvent and experimental conditions. chemicalbook.comrsc.orghmdb.caspectrabase.com

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between protons and carbons.

COSY spectra reveal proton-proton couplings, allowing for the tracing of the entire spin system of the glucopyranose ring. For instance, a cross-peak between H-1 and H-2 confirms their connectivity, and subsequent correlations can map out the H-2/H-3, H-3/H-4, and H-4/H-5 connections.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC spectra show long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly powerful for confirming the location of the ester groups. For example, a correlation between the H-2 proton and the carbonyl carbon of a palmitate chain, and between the H-6 protons and the other palmitate carbonyl carbon, provides definitive proof of the 2,6-disubstitution pattern. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. scirp.org

The most prominent bands would be:

A strong and sharp absorption band around 1750-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. libretexts.orgspectroscopyonline.com

A broad absorption band in the region of 3500-3200 cm⁻¹ , corresponding to the O-H (hydroxyl) stretching vibrations of the two free hydroxyl groups at the C-3 and C-4 positions. researchgate.net

Strong absorption bands in the 2960-2850 cm⁻¹ range, attributed to the C-H stretching vibrations of the methylene and methyl groups of the long palmitate chains. researchgate.net

A series of complex absorptions in the fingerprint region, particularly between 1300-1000 cm⁻¹ , which are characteristic of C-O stretching vibrations within the pyranose ring and the ester linkages. spectroscopyonline.comchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2960-2850 (strong) | C-H stretch | Alkanes (-CH₂, -CH₃) |

| 1750-1735 (strong) | C=O stretch | Ester (-COO-) |

| 1300-1000 (strong) | C-O stretch | Ether, Ester, Alcohol |

Reference sources for characteristic IR absorption values. uniroma1.ityoutube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. For a large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. nih.govnih.gov

In ESI-MS, the compound is often detected as a sodiated adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. The calculated molecular weight of C₃₉H₇₄O₈ is 671.00 g/mol . fda.govalfa-chemistry.com Therefore, the mass spectrum would be expected to show a prominent peak corresponding to this mass plus the mass of the adduct ion.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural data. The fragmentation of glycosidic bonds and ester linkages is characteristic. escholarship.org Expected fragmentation pathways for this compound would include:

Neutral loss of one or both palmitic acid molecules (C₁₆H₃₂O₂).

Cleavage of the glycosidic bond, leading to the loss of the methoxy (B1213986) group (-OCH₃).

Cross-ring cleavages of the glucopyranose unit, which can help to pinpoint the locations of the substituents. glycopedia.euresearchgate.net Analysis of these fragment ions allows for the confirmation of the molecular formula, the identity of the fatty acyl chains, and their positions on the glucose ring. nih.gov

Theoretical and Computational Chemistry for Structural and Energetic Insights

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data. nih.govphyschemres.org These methods can be used to:

Predict Spectroscopic Properties: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. copernicus.org By comparing the calculated spectra of different possible isomers with the experimental data, the correct structure can be confirmed.

Conformational Analysis: The molecule's flexibility, due to the rotatable bonds in the glycosidic linkage and the acyl chains, means it can exist in multiple conformations. Computational methods can be used to determine the relative energies of these conformers and identify the most stable, low-energy structures. abo.fi

Elucidate Intermolecular Interactions: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity and potential for non-covalent interactions. researchgate.netresearchgate.net

By integrating these advanced computational approaches with the experimental spectroscopic data, a comprehensive and highly detailed structural and energetic characterization of this compound can be achieved. ru.nl

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of complex molecules like this compound. ekb.eg This approach allows for the calculation of the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. Studies on related methyl α-D-glucopyranoside derivatives frequently employ DFT calculations, often using the B3LYP functional with a basis set such as 3-21G, to explore their structural and thermodynamic properties. banglajol.inforesearchgate.net

The process of geometry optimization systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest possible energy. The resulting optimized structure provides crucial insights into the molecule's shape and steric properties. Furthermore, these calculations yield fundamental electronic properties, including electronic energies, enthalpies, and Gibbs free energies, which are essential for understanding the molecule's stability and thermodynamic behavior. banglajol.inforesearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. ekb.eg

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Δε), is a critical parameter. A smaller energy gap suggests that less energy is required to excite an electron from the ground state to an excited state, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. unimas.my

In studies of glucopyranoside derivatives, it has been observed that the addition of ester groups, such as the two palmitate chains in this compound, tends to decrease the HOMO-LUMO gap compared to the parent methyl α-D-glucopyranoside. researchgate.net This reduction in the energy gap is primarily caused by a significant decrease in the LUMO energy levels. The increased reactivity suggested by a smaller HOMO-LUMO gap is a key factor in the potential biological activity of these compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (Δε) (eV) |

|---|---|---|---|

| Methyl α-D-glucopyranoside (Parent Compound) | -7.512 | 0.712 | 8.224 |

| A Glucopyranoside Di-ester Derivative | -6.112 | 0.565 | 6.677 |

Note: Data is representative of glucopyranoside derivatives as found in related research and serves to illustrate the principles discussed. researchgate.net Values are for illustrative purposes and the exact values for this compound would require specific calculation.

Quantum Chemical Descriptors (Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to further quantify a molecule's reactivity. unimas.my These include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is directly proportional to the HOMO-LUMO gap (η ≈ Δε / 2). A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." researchgate.netresearchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Therefore, molecules with a smaller HOMO-LUMO gap have greater softness and are generally more reactive. unimas.myresearchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (µ) and hardness (ω = µ²/2η), where µ ≈ (E_HOMO + E_LUMO) / 2. unimas.my

For glucopyranoside esters like this compound, the addition of the ester groups decreases the HOMO-LUMO gap, which in turn decreases the hardness and increases the softness of the molecule compared to the unsubstituted glucopyranoside. researchgate.net This indicates that the esterified compound is more reactive. researchgate.net

| Compound | Hardness (η) | Softness (S) |

|---|---|---|

| Methyl α-D-glucopyranoside (Parent Compound) | 4.112 | 0.243 |

| A Glucopyranoside Di-ester Derivative | 3.338 | 0.299 |

Note: Data is representative of glucopyranoside derivatives as found in related research. researchgate.netresearchgate.net Hardness and softness are derived from the HOMO-LUMO gap values and illustrate the principles discussed.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. faccts.demalayajournal.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Affinities with Biomolecular Receptors

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). banglajol.info This technique is widely used in drug discovery to screen for potential inhibitors of specific biological targets. physchemres.org For derivatives of methyl α-D-glucopyranoside, molecular docking has been used to predict their binding modes and affinities against various protein targets, such as those from bacteria and fungi. banglajol.infosemanticscholar.org

The result of a docking simulation is typically a score, often expressed in kcal/mol, which estimates the binding affinity. A more negative score indicates a stronger and more stable predicted interaction between the ligand and the protein's active site. nih.gov For example, studies on similar glucopyranoside esters have investigated their binding affinity against enzymes like fungal lanosterol (B1674476) 14α-demethylase, a key target for antifungal drugs. semanticscholar.org These in silico analyses help to identify which derivatives may have promising biological activity and guide further experimental studies. semanticscholar.orgphytopharmajournal.com

| Compound | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Glucopyranoside Ester Derivative 1 | Lanosterol 14α-demethylase (3JUS) | -9.8 |

| Glucopyranoside Ester Derivative 2 | SARS-CoV-2 Main Protease (6LU7) | -8.0 |

| Hydroxychloroquine (Reference) | SARS-CoV-2 Main Protease (6LU7) | -6.1 |

Note: Data is representative of analogous compounds from the cited literature to illustrate the application of molecular docking. semanticscholar.org The specific binding affinity of this compound would depend on the specific protein target.

Conformational Stability and Dynamic Behavior in Simulated Environments

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time. chemrxiv.org This technique is used to assess the conformational stability of a ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex in a realistic environment (e.g., in water), MD can verify whether the binding pose is stable or if significant conformational changes occur. mdpi.comnih.gov

A key metric used to analyze stability is the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A low and stable RMSD value over time suggests that the complex remains in its initial docked conformation and is structurally stable. nih.gov Conversely, large fluctuations in RMSD may indicate an unstable interaction or significant conformational rearrangements. mdpi.com MD simulations therefore offer a dynamic view that complements the static picture provided by molecular docking, helping to validate potential ligand-target interactions and understand the dynamic behavior that governs molecular recognition. chemrxiv.org

Isotopic Labeling and Exchange Methods for Mechanistic Investigations

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research articles or published data detailing the use of isotopic labeling and exchange methods for mechanistic investigations focused solely on the chemical compound this compound.

While the principles of isotopic labeling are well-established in the study of biomolecules, and have been applied to various other carbohydrate derivatives for conformational and mechanistic studies, this specific area of research for this compound does not appear to be documented in accessible scientific databases. Therefore, the presentation of detailed research findings and data tables on this topic is not possible at this time.

General methodologies for isotopic labeling, such as the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), are frequently employed to trace metabolic pathways, elucidate reaction mechanisms, and probe the dynamics of molecular structures. These techniques, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provide powerful tools for understanding complex chemical and biological processes. However, the application of these methods to this compound has not been specifically described.

Advanced Material Science and Catalytic Applications of D Glucopyranoside Methyl 2,6 Dipalmitate Analogs

Development of Biocompatible Lipid Bilayer Systemsresearchgate.net

Amphiphilic carbohydrate derivatives, such as D-Glucopyranoside methyl 2,6-dipalmitate and its analogs, are of significant interest in the development of biocompatible lipid bilayer systems. These molecules possess a hydrophilic sugar headgroup and hydrophobic lipid tails, enabling them to self-assemble in aqueous environments to form structures like micelles and vesicles, which can mimic natural cell membranes. Long-chain alkyl glucosides, including octyl and decyl β-D-glucopyranosides, are well-regarded as a new generation of biodegradable, non-ionic surfactants. researchgate.netnih.gov The synthesis of these compounds can be achieved through various methods, including reverse hydrolysis reactions catalyzed by engineered enzymes. nih.govnih.gov

The self-assembly behavior is characterized by the critical micelle concentration (CMC), the concentration above which micelles form. For instance, a novel amphiphilic chitosan (B1678972) derivative, N,N-dimethylhexadecyl carboxymethyl chitosan (DCMCs), was found to have a CMC value of 23.00 mg·L⁻¹. nih.gov These amphiphilic sugar derivatives can be incorporated into liposomes, which are vesicles composed of a lipid bilayer. The combination of amphiphilic cyclodextrins with phospholipids (B1166683) and cholesterol can yield stable, spherical, and unilamellar mixed vesicles. researchgate.net Polymeric liposomes developed from DCMCs and cholesterol exhibited multilamellar spherical shapes with a positive charge (+73.30 mV) and a narrow size distribution. nih.gov Such systems show potential as carriers; for example, liposomes made with DCMCs demonstrated a higher encapsulation efficiency (82.46%) for the model compound salidroside (B192308) compared to traditional liposomes. nih.gov The development of these systems is a key step toward creating advanced, biocompatible materials.

Table 1: Properties of Biocompatible Systems from Amphiphilic Glycoside Analogs

| Derivative Type | System | Key Property | Value | Source |

|---|---|---|---|---|

| N,N-dimethylhexadecyl carboxymethyl chitosan | Polymeric Liposomes | Charge | +73.30 mV | nih.gov |

| N,N-dimethylhexadecyl carboxymethyl chitosan | Polymeric Liposomes | Encapsulation Efficiency (Salidroside) | 82.46% | nih.gov |

| N,N-dimethylhexadecyl carboxymethyl chitosan | Aqueous Solution | Critical Micelle Concentration (CMC) | 23.00 mg·L⁻¹ | nih.gov |

| Octyl β-D-glucopyranoside | Reverse Hydrolysis | Optimized Synthesis Yield | 57.5 mol% | researchgate.netnih.gov |

| Decyl β-D-glucopyranoside | Reverse Hydrolysis | Optimized Synthesis Yield | 64 mol% | nih.gov |

Supramolecular Assembly and Self-Organized Structuresresearchgate.net

The specific substitution pattern of this compound, with long alkyl chains at defined positions on the glucose scaffold, facilitates complex supramolecular assembly. The interplay of hydrogen bonding between the hydroxyl groups of the sugar rings and hydrophobic interactions among the palmitate chains drives the formation of well-ordered, non-covalent structures. nih.govresearchgate.net Research on analogous molecules demonstrates a wide range of self-organized structures. In the crystalline state, molecules like methyl α-D-glucopyranoside can form intricate, strand-like networks through extensive O–H⋯O hydrogen bonds, incorporating solvent molecules into the supramolecular pattern. nih.gov

The introduction of different functional groups can lead to the formation of low molecular weight gelators (LMWGs). rsc.org For example, glucosamine (B1671600) derivatives functionalized with isoxazole (B147169) groups at the anomeric position have been shown to be effective hydrogelators, with some forming gels at concentrations as low as 0.11 wt% in water. rsc.org The nature of the sugar and the substituents are critical for the gelation properties. rsc.org Similarly, glycoconjugates formed using click chemistry, such as peracetylated β-O-alkyl triazolyl D-glucosides, have been developed as versatile organogelators. rsc.org These self-assembling systems are foundational for creating novel nanomaterials and functional soft matter.

Table 2: Self-Assembled Structures from Glucoside Analogs

| Compound Class | Functional Group | Assembled Structure | Minimum Gelation Concentration (MGC) | Source |

|---|---|---|---|---|

| β-O-alkyl isoxazole D-glucosides | Isoxazole | Hydrogel | 0.11 wt% | rsc.org |

| β-O-alkyl triazolyl D-glucosides | Triazole | Organogel | Not Specified | rsc.org |

| Methyl α-D-glucopyranoside | Hydroxyl, Methoxy (B1213986) | Crystalline Strand-like Network | N/A (Crystal) | nih.gov |

| Methyl 3-O-α-d-glucopyranosyl 2-acetamido-2-deoxy-α-d-galactopyranoside | Hydroxyl, Acetamido | Crystalline Sheets | N/A (Crystal) | researchgate.net |

Asymmetric Synthesis and Organocatalysis Utilizing Chiral Glycoside Frameworks

The inherent chirality and structurally well-defined nature of monosaccharides like D-glucose make them exceptional scaffolds for the design of chiral organocatalysts. rsc.org The multiple stereogenic centers within the glucopyranoside framework create a predictable chiral environment, which is ideal for inducing stereoselectivity in chemical reactions. rsc.org Organocatalysis, which avoids the use of often noxious metals, is a powerful tool for asymmetric synthesis. nih.gov Carbohydrates have been successfully employed to create a variety of organocatalysts, including thioureas, ketones, and phase-transfer catalysts, which are effective in numerous enantioselective transformations. rsc.orgnih.gov

A prominent application of glucopyranoside frameworks is in the synthesis of chiral crown ethers for phase-transfer catalysis (PTC). mdpi.comproquest.com Monoaza-15-crown-5 lariat (B8276320) ethers annulated to a methyl 4,6-O-benzylidene-α-D-glucopyranoside unit have proven to be highly effective and enantioselective catalysts. mdpi.comresearchgate.net These macrocycles function by complexing a metal cation, transporting the associated anionic reactant into an organic phase to react with a substrate. nih.gov

These sugar-based crown ethers have generated significant asymmetric induction in a variety of reactions. mdpi.commdpi.com For instance, in the Michael addition of 2-nitropropane (B154153) to chalcone, a catalyst derived from D-glucose achieved an enantiomeric excess (ee) of 90%. rsc.org Even higher selectivity was observed in the solid-liquid phase cyclopropanation of benzylidenemalononitrile, where a 4,6-di-O-ethyl-glucoside-based crown ether afforded the product in a remarkable 99% ee. mdpi.comnih.gov Research has shown that the substituents on the sugar backbone and the sidearm attached to the crown ether's nitrogen atom have a major influence on both the chemical yield and the degree of enantioselectivity. mdpi.comrsc.org The structural rigidity of the catalyst is also crucial; crown ethers based on the more flexible 4,6-di-O-ethyl-glucoside were found to be less enantioselective in liquid-liquid phase reactions compared to their rigid 4,6-O-benzylidene analogues. mdpi.comnih.gov

Table 3: Performance of Glucopyranoside-Derived Crown Ethers in Asymmetric Phase-Transfer Catalysis

| Catalyst Base | Reaction | Substrates | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Methyl 4,6-di-O-ethyl-glucopyranoside | Cyclopropanation | Benzylidenemalononitrile, Diethyl bromomalonate | - | 99% | mdpi.comnih.gov |

| Methyl 4,6-O-benzylidene-glucopyranoside | Michael Addition | Chalcone, 2-Nitropropane | - | 90% | rsc.org |

| Methyl 4,6-di-O-ethyl-glucopyranoside | Darzens Condensation | 2-Chloroacetophenone, Benzaldehyde (B42025) | Full Conversion | 13% | mdpi.com |

| Methyl 4,6-di-O-ethyl-glucopyranoside | Epoxidation | Chalcone, H₂O₂ | Full Conversion | 25% | mdpi.com |

| Glucose-derived monoaza-15-crown-5 | Michael Addition | Diethyl acetoxymalonate, Chalcone | - | 96% | researchgate.net |

| Glucose-derived monoaza-15-crown-5 | Michael Addition | Diethyl acetoxymalonate, 2-Furyl enone | - | >99% | researchgate.net |

Beyond crown ethers, the chiral D-glucopyranoside framework has been incorporated into a diverse range of organocatalysts for enantioselective transformations. rsc.orgnih.gov The use of chiral catalysts to generate one enantiomer of a product from an achiral starting material is a cornerstone of modern organic synthesis. youtube.com These catalysts operate by creating a chiral environment that favors one reaction pathway over its mirror-image counterpart. youtube.comyoutube.com

Sugar-derived catalysts have been successfully applied in numerous carbon-carbon bond-forming reactions. nih.gov For example, a sugar-based γ-amino alcohol derived from D-xylose was used as an organocatalyst for the asymmetric Michael addition of β-keto esters to nitroolefins, affording products with up to 84% ee. researchgate.net Chiral bifunctional thiourea (B124793) organocatalysts that incorporate a D-glucopyranose scaffold have been used to promote enantioselective Strecker and Mannich reactions. rsc.org In another example, a highly enantioselective Mukaiyama-Michael addition was developed using a copper(II) catalyst with a chiral ligand to react a functionalized diazo compound with β,γ-unsaturated α-ketoesters, achieving up to 99% ee. nih.gov These examples underscore the versatility of the glycoside scaffold in creating catalysts that can precisely control the stereochemical outcome of a reaction. rsc.orgnih.gov

Table 4: Enantioselective Reactions Mediated by Various Glycoside-Based Catalysts

| Catalyst Type | Reaction | Key Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Sugar-based γ-amino alcohol | Michael Addition | β-Keto Esters, Nitroolefins | up to 95:5 | up to 84% | researchgate.net |

| Cu(II) / Chiral Ligand | Mukaiyama-Michael | 3-(t-butyldimethylsilyloxy)-2-diazo-3-butenoate, β,γ-Unsaturated α-ketoester | - | up to 99% | nih.gov |

| Fructose-derived ketone | Shi Epoxidation | trans-Olefins | - | "High" | researchgate.net |

| Sugar-based thiourea | Mannich Reaction | Allylic ketones, N-sulfonyl ketimines | - | up to 99% | rsc.org |

Computational and Systems Biology Approaches in Glycolipid Research

In Silico Prediction and Modeling of Biological Activities

In silico methods, which involve computer-based simulations, are pivotal in the early stages of drug discovery and molecular research for predicting the biological activities of compounds. researchgate.net For D-Glucopyranoside methyl 2,6-dipalmitate, these techniques can be used to screen for potential therapeutic properties by modeling its interactions with various biological targets.

Detailed Research Findings: Monosaccharide derivatives are recognized for their potential as antiviral, antibacterial, and antifungal agents. tandfonline.com Computational tools are frequently employed to identify the binding affinity of such compounds to specific protein targets. For instance, studies on other monosaccharide derivatives have utilized molecular docking to assess antimicrobial activities. tandfonline.com In one such study focusing on derivatives of methyl-β-D-galactopyranoside, molecular docking results successfully identified compounds with high binding affinity to the active pocket of a bacterial enzyme, indicating their potential as potent antimicrobial agents. tandfonline.com This same approach could be applied to this compound to predict its interaction with various enzymes or receptors, thereby hypothesizing its bioactivity spectrum.

Software platforms for Prediction of Activity Spectra for Substances (PASS) can also be used to generate a profile of likely biological activities based on a compound's structure. researchgate.net Research on methyl α-D-mannopyranoside derivatives used PASS to predict antimicrobial potential, which was later confirmed by in vitro tests. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of a molecule, providing insights into its pharmacokinetic profile and potential safety. tandfonline.commdpi.com These predictive models analyze structural features to estimate properties like solubility, bioavailability, and toxicity, which are critical for the development of any therapeutic agent. numberanalytics.com

The table below summarizes common in silico tools and the types of predictions that could be generated for this compound.

| Tool/Methodology | Predicted Property | Application to this compound |

| Molecular Docking (e.g., AutoDock, HADDOCK) | Binding Affinity & Mode | Predicts how strongly the compound binds to specific protein targets (e.g., viral proteins, bacterial enzymes) and the conformation of the binding. tandfonline.combeilstein-journals.org |

| PASS (Prediction of Activity Spectra for Substances) | Biological Activity Spectrum | Generates probabilities for a wide range of biological activities (e.g., anti-inflammatory, anticancer) based on structural similarity to known bioactive compounds. researchgate.net |

| ADMET Prediction (e.g., pkCSM, SwissADME) | Pharmacokinetics & Toxicity | Estimates properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity. mdpi.com |

| Molecular Dynamics (MD) Simulation (e.g., GROMACS) | Dynamic Behavior & Stability | Simulates the movement and interaction of the compound with its target over time, validating the stability of the predicted binding mode. tandfonline.combeilstein-journals.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net QSAR models take this a step further by creating mathematical relationships to predict the activity of new compounds. For glycolipids like this compound, the nature and position of the acyl chains are critical determinants of their function. mdpi.com

Detailed Research Findings: SAR studies on monosaccharide-based molecules have consistently shown that the length of fatty acid chains is a critical factor for biological activity. acs.org For example, in a series of synthetic Toll-Like Receptor 4 (TLR4) antagonists based on a glucosamine (B1671600) core, the activity was highly dependent on the carbon chain length of the attached fatty acids. acs.orgnih.gov Molecular modeling revealed that compounds with C10, C12, and C14 chains were effective antagonists, while the C16 variant failed to interact with the target protein, MD-2. acs.orgresearchgate.net This highlights that even minor changes in the lipid portion can dramatically alter biological outcomes from agonism to antagonism or complete inactivity.

In the case of this compound, which features two C16 palmitoyl (B13399708) chains, SAR studies would systematically investigate how altering these chains affects its function. This could involve:

Varying Chain Length: Synthesizing analogs with shorter or longer acyl chains (e.g., myristoyl C14, stearoyl C18) to determine the optimal length for a specific biological activity.

Introducing Unsaturation: Replacing the saturated palmitoyl chains with unsaturated ones (e.g., oleoyl) to assess the impact of conformational flexibility.

Changing Acylation Position: Moving the palmitoyl groups to other hydroxyl positions (C3, C4) on the glucopyranoside ring to understand the spatial requirements for target interaction.

The following table presents a hypothetical SAR study for this compound based on principles from related compounds.

| Structural Modification | Hypothetical Effect on a Target (e.g., Receptor Binding) | Rationale based on Published Findings |

| Replace C16 with C12 chains | Potentially increased activity/binding affinity. | Shorter acyl chains have been shown to be optimal for the antagonist activity of some TLR4 modulators. acs.orgnih.gov |

| Replace C16 with C18 chains | Potentially decreased or abolished activity. | Longer acyl chains can lead to poor binding or inactivity in certain receptor systems. researchgate.net |

| Introduce a double bond (e.g., Oleoyl) | Altered binding affinity and membrane interaction. | Unsaturated chains increase membrane fluidity and can change how the glycolipid is presented to its target. researchgate.net |

| Shift acylation from C2, C6 to C3, C4 | Likely significant loss of activity. | The specific regiochemistry of acylation is often crucial for precise interactions with a binding pocket. acs.org |

Metabolic Flux Analysis Involving Glycolipid Biosynthesis Pathways

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org By using isotope tracers (like ¹³C-labeled glucose), MFA can map the flow of carbon through metabolic networks, providing a detailed picture of cellular physiology and biosynthetic capabilities. creative-proteomics.comnih.gov This approach is particularly valuable for understanding and engineering the production of complex molecules like glycolipids.

For example, in efforts to engineer E. coli for the production of glycoglycerolipids, researchers found that the intracellular pool of the lipid acceptor, diacylglycerol, was the limiting factor. nih.gov Using metabolic engineering strategies guided by an understanding of pathway fluxes, they were able to increase the availability of precursors. This involved modulating fatty acid biosynthesis and phosphatidic acid pathways, leading to a significant (350%) increase in glycolipid production. nih.goviqs.edu

Applying MFA to the biosynthesis of this compound in a host organism would involve the following steps, summarized in the table below.

| Step | Description | Key Objective |

| 1. Isotope Labeling | The production organism is cultured with a labeled substrate, such as ¹³C-glucose. | To introduce a traceable isotope into the metabolic network. nih.gov |

| 2. Metabolite Extraction & Analysis | Intracellular metabolites are extracted and their isotopic labeling patterns are measured, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). | To determine how the ¹³C label has been distributed among key intermediates in the glycolysis, pentose (B10789219) phosphate, and fatty acid synthesis pathways. nih.gov |

| 3. Computational Modeling | A computational model of the organism's central metabolism is used. The labeling data is fed into algorithms that calculate the flux distribution that best explains the observed patterns. rsc.org | To quantify the rate of each reaction in the network, particularly those leading to UDP-glucose and palmitoyl-CoA (the precursor to the dipalmitate chains). |

| 4. Pathway Optimization | The model identifies reactions with low flux that are limiting production. Genetic engineering strategies (e.g., gene overexpression or knockout) are then designed to redirect metabolic flux towards the desired precursors. nih.goviqs.edu | To enhance the supply of the sugar and lipid building blocks, thereby increasing the yield of the target glycolipid. |

Predictive Modeling for Biological Interactions and Pathways

Beyond predicting general bioactivity, computational modeling can provide high-resolution insights into the specific molecular interactions of this compound and the biological pathways it may influence. nih.gov Techniques like molecular dynamics (MD) simulations and pathway modeling are central to this effort.

Detailed Research Findings: Glycolipids are integral components of cell membranes, where they can modulate the function of membrane proteins. nih.govlibretexts.org Coarse-grained (CG) MD simulations are particularly well-suited for studying these interactions because they simplify the molecular representation, allowing for the simulation of longer timescales and larger systems, such as a protein embedded in a complex lipid bilayer. researchgate.netnih.gov Studies have used CG-MD to model the interactions between the glycolipid GM3 and the Epidermal Growth Factor Receptor (EGFR), demonstrating how lipids can directly influence protein conformation and activity. nih.gov Such simulations act as a "computational microscope," revealing dynamic interactions that are difficult to capture experimentally. nih.govillinois.edu

For this compound, these modeling approaches could be used to:

Simulate Membrane Integration: Model how the molecule inserts into a lipid bilayer and affects membrane properties like fluidity and thickness.

Predict Protein-Lipid Interactions: Identify potential binding sites on membrane proteins (e.g., ion channels, GPCRs) and predict the energetic favorability of these interactions. nih.gov

Model Pathway Involvement: Use systems biology tools to predict which signaling or metabolic pathways the compound might perturb based on its predicted protein interactions. nih.govnih.gov Tools like GlycoMME and RINGS can help predict glycan biosynthesis pathways based on known enzyme specificities. nih.govresearchgate.net

The table below outlines various predictive modeling techniques and their potential applications in researching this compound.

| Modeling Technique | Primary Application | Specific Insights for this compound |

| Homology Modeling | 3D structure prediction of protein targets. | If the target protein's structure is unknown, a model can be built based on a related protein's known structure, enabling subsequent docking studies. beilstein-journals.org |

| Coarse-Grained Molecular Dynamics (CG-MD) | Simulation of large-scale molecular systems (e.g., membranes). | Reveals how the glycolipid behaves within a cell membrane, how it clusters, and how it interacts with and modulates membrane proteins over microsecond timescales. nih.govresearchgate.net |

| All-Atom Molecular Dynamics (AA-MD) | High-resolution simulation of molecular motion. | Provides detailed information on the specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the binding of the glycolipid to its target. beilstein-journals.org |

| Pathway Prediction Tools (e.g., GlycoMME, RINGS) | Reconstruction of biosynthetic pathways. | Although focused on biosynthesis, these tools help understand the enzymatic logic that could be reversed to predict potential catabolic pathways or enzymatic targets of the compound. nih.govresearchgate.net |

Future Perspectives and Emerging Avenues in D Glucopyranoside Methyl 2,6 Dipalmitate Research

Integration of Multi-Omics Data for Comprehensive Glycolipid Profiling

The biological roles of glycolipids are intrinsically linked to complex metabolic networks. nih.govmdpi.com A singular focus on one molecule provides an incomplete picture. Future research will necessitate the integration of multi-omics data to situate D-Glucopyranoside methyl 2,6-dipalmitate within a broader biological context. The comprehensive analysis of multilevel omics data is considered a more integrative and accurate approach to elucidating the molecular mechanisms of disease and developing individualized treatments. nih.gov High-throughput technologies in genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) have advanced our understanding of glycolipid metabolism disorders. nih.govnih.gov

By applying these platforms, researchers can move beyond simple quantification to understand the dynamic regulation of this compound. For instance, genomics can identify genetic variants in enzymes responsible for its synthesis or degradation, while transcriptomics and proteomics can reveal how the expression of these enzymes changes under various physiological or pathological conditions. nih.gov Metabolomics and lipidomics would allow for the precise profiling of this compound alongside other related lipids, uncovering correlations and metabolic pathways that are currently unknown. nih.govmonash.edu This integrated approach could reveal its function as a signaling molecule, a component of cellular membranes, or a biomarker for metabolic diseases. mdpi.comroyalsocietypublishing.orgnih.gov

| Omics Layer | Potential Data Generated for Glycolipid Research | Relevance to this compound |

|---|---|---|

| Genomics | Identification of genes (e.g., glycosyltransferases, lipases) involved in glycolipid metabolism. nih.gov | Uncovering the genetic basis for the synthesis and modification of the compound. |

| Transcriptomics | Quantification of mRNA levels of relevant genes under different conditions. nih.gov | Understanding the regulatory control of the compound's biosynthesis. |

| Proteomics | Identification and quantification of proteins and enzymes directly interacting with or metabolizing the compound. nih.gov | Mapping the protein interaction network and metabolic fate. |

| Metabolomics/Lipidomics | Comprehensive profiling of all lipids and metabolites, including the target compound, in a biological sample. monash.edu | Situating the compound within metabolic pathways and identifying its role as a potential biomarker. nih.govmonash.edu |

Advancements in Chemoenzymatic Synthesis for Complex Glycolipid Structures

For a molecule like this compound, which has two palmitate esters on a methyl glucopyranoside core, achieving selective acylation at the 2- and 6-positions using purely chemical means can be complex. The use of enzymes, particularly lipases, is well-documented for the regioselective esterification of sugars and their derivatives. mdpi.comresearchgate.net Future research could focus on developing a streamlined chemoenzymatic route for this compound. Such a process might involve a chemical step to prepare a suitable precursor, like methyl α-D-glucopyranoside, followed by a highly selective, lipase-catalyzed double acylation using palmitic acid. nih.gov This methodology would not only enable efficient production of the target molecule but also facilitate the synthesis of a library of analogues with different fatty acid chains, which would be invaluable for structure-activity relationship studies. nih.gov

| Synthesis Method | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Traditional Chemical Synthesis | Versatile for a wide range of reactions. | Requires multiple protection/deprotection steps, often has low regioselectivity and yield, may use harsh/toxic reagents. mdpi.com | Challenging to achieve specific 2,6-dipalmitoylation without a lengthy synthetic route. |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity, milder reaction conditions, reduced byproducts, more environmentally friendly. mdpi.commdpi.com | Enzyme stability and compatibility with organic solvents can be a limitation. mdpi.com | Ideal for regioselective acylation using lipases to ensure palmitoylation occurs specifically at the desired positions, enabling high-yield, scalable production. researchgate.netnih.gov |

Exploration of Novel Biophysical Applications in Nanotechnology

Glycolipids are amphiphilic molecules, possessing both a hydrophilic sugar headgroup and a hydrophobic lipid tail, making them ideal building blocks for self-assembling nanostructures. nih.govresearchgate.net The rapid development of nanotechnology has opened new avenues for using such biomolecules in medicine and materials science. nih.govyoutube.com Glycolipid-based nanoparticles, such as cubosomes and liposomes, are being explored for various applications, including the delivery of therapeutics like mRNA. nih.govnih.govmdpi.com

The structure of this compound, with its methyl glucoside head and two long palmitate chains, suggests significant potential for forming stable, ordered nanostructures. Future research should explore the self-assembly properties of this specific glycolipid in aqueous environments. Biophysical characterization techniques are critical for understanding the interactions of nanoparticles with model cell membranes. acs.orgarxiv.org Techniques such as dynamic light scattering (DLS), small-angle X-ray diffraction (SAXD), and atomic force microscopy (AFM) could be used to determine the size, shape, and internal structure of nanoparticles formed from this compound. nih.govacs.org Understanding these biophysical properties is the first step toward designing novel nanocarriers for targeted drug delivery or creating new biocompatible materials. acs.org For instance, lipid nanoparticles (LNPs) incorporating specific glycolipids have shown potential for creating safer and more effective mRNA vaccines. nih.gov

| Potential Nanotechnology Application | Relevant Property of this compound | Biophysical Characterization Method |

|---|---|---|

| Drug Delivery Vehicles (e.g., LNPs) | Amphiphilicity, ability to self-assemble, biocompatibility. youtube.comnih.gov | Dynamic Light Scattering (DLS) for size distribution, Cryo-TEM for morphology. nih.gov |

| Biosurfactants | Surface activity, reduction of surface tension. | Tensiometry to measure surface pressure-area isotherms. acs.org |

| Biocompatible Coatings | Ability to form stable monolayers or bilayers on surfaces. | Atomic Force Microscopy (AFM) to visualize surface topography. acs.org |

| Membrane Protein Reconstitution | Formation of stable, ordered lipid phases (e.g., cubic phases) that can host proteins. nih.govresearchgate.net | Small-Angle X-ray Diffraction (SAXD) to determine internal structure. nih.gov |

Interdisciplinary Research at the Interface of Glycoscience, Materials, and Computational Biology

The most significant breakthroughs in understanding and utilizing this compound will likely emerge from interdisciplinary research that transcends traditional scientific boundaries. nih.govssrc.org The fields of glycoscience, materials science, and computational biology are increasingly converging to solve complex problems. nih.govchemscene.comwiley.com Glycoscience provides the fundamental knowledge of carbohydrate structure and function, while materials science seeks to translate these molecular properties into functional materials. chemscene.comfcca.gr.jp

Computational biology acts as a powerful bridge between the two. The inherent complexity and flexibility of glycans make them challenging to study using experimental methods alone. nih.govyoutube.com Computational tools can model the three-dimensional structure and dynamic behavior of glycolipids like this compound, predicting how it might interact with proteins or self-assemble into larger structures. nih.gov For example, molecular dynamics simulations can provide atomic-level insights into the conformation of the glucopyranoside ring and the flexibility of the dipalmitate chains, which are crucial determinants of its biophysical properties. nih.gov Furthermore, the development of machine learning models to predict glycan structure from mass spectrometry data is accelerating high-throughput glycomics. biorxiv.org This integrated, interdisciplinary approach—combining wet-lab synthesis and characterization with in-silico modeling and prediction—represents a robust paradigm for exploring the full potential of this compound, from its role in biological systems to its application in next-generation materials. wiley.comyoutube.com

Q & A

Q. Conflicting bioactivity data for acylated derivatives: Are these due to purity or structural variability?

- Methodological Answer : Purity checks via HPLC-ELSD (evaporative light scattering detection) are critical, as residual solvents (e.g., DMF) or unreacted acyl chlorides may skew bioassays . Standardized MIC testing (CLSI guidelines) under consistent inoculum sizes (1×10^5 CFU/mL) reduces variability in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.